molecular formula C10H11BrN2O2 B7815348 4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline

4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline

Cat. No. B7815348
M. Wt: 271.11 g/mol
InChI Key: QKYKQBQZPPDVIS-UHFFFAOYSA-N
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Patent
US07598393B2

Procedure details

A mixture of 1,4-dibromo-2-nitrobenzene (750 mg, 2.7 mmol) and cyclopropanemethylamine (579 μL, 6.7 mmol) was stirred at 80° C. for 18 h. The mixture was purified by column chromatography on silica gel (ethyl acetate as eluent) to afford the title compound (723 mg, 100%) as an orange solid.
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
579 μL
Type
reactant
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[CH:12]1([CH2:15][NH2:16])[CH2:14][CH2:13]1>>[Br:8][C:5]1[CH:6]=[CH:7][C:2]([NH:16][CH2:15][CH:12]2[CH2:14][CH2:13]2)=[C:3]([N+:9]([O-:11])=[O:10])[CH:4]=1

Inputs

Step One
Name
Quantity
750 mg
Type
reactant
Smiles
BrC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Name
Quantity
579 μL
Type
reactant
Smiles
C1(CC1)CN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was purified by column chromatography on silica gel (ethyl acetate as eluent)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC1=CC(=C(NCC2CC2)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 723 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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